2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one
Overview
Description
The compound contains several interesting functional groups including a benzo[d][1,3]dioxole, an oxadiazole, and a pyridazine ring. The benzo[d][1,3]dioxole group is a common motif in many natural products and pharmaceuticals . The oxadiazole and pyridazine rings are heterocyclic compounds that often exhibit interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of the atoms and the shape of the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole and pyridazine rings. These heterocycles can participate in a variety of chemical reactions. For example, oxadiazoles can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[d][1,3]dioxole group could increase its lipophilicity, which might influence its solubility and stability .Scientific Research Applications
COX Inhibitors and Cytotoxic Agents
Benzodioxole derivatives, such as the compound , have been synthesized and evaluated as COX inhibitors and cytotoxic agents . These compounds have shown potent activity against both COX1 and COX2 enzymes . They have also demonstrated cytotoxic activity against the HeLa Cervical cancer cell line .
Anti-inflammatory Drugs
The compound’s structure suggests it may have potential as a non-steroidal anti-inflammatory drug (NSAID). NSAIDs are used globally for various therapeutic purposes due to their wide pharmacological effects, including analgesic, anti-inflammatory, and antipyretic effects .
Anticancer Evaluation
Some benzodioxole derivatives have shown good selectivity between cancer cells and normal cells, suggesting potential applications in anticancer treatments .
Antibacterial Activity
Benzodioxole derivatives have also been synthesized and tested for their antibacterial activity . The results of these tests could provide insights into the potential antibacterial applications of the compound .
Amide Chalcone Synthesis
The compound’s structure suggests it could be used in the synthesis of amide chalcones . Chalcones are a class of polyphenolic compounds that possess a wide range of pharmacological activities, including anti-cancer, anti-infective, anti-diabetic, and anti-oxidant activities .
Quinoline Derivatives
The compound’s structure also suggests potential applications in the synthesis of quinoline derivatives . Quinoline derivatives have a wide range of biological activity, depending on the nature and position of the substituents. They have been reported to have antimalarial, antitumor, antibacterial, and anti-oxidant properties .
Mechanism of Action
properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenylpyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4/c25-19-9-7-15(13-4-2-1-3-5-13)22-24(19)11-18-21-20(23-28-18)14-6-8-16-17(10-14)27-12-26-16/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFGKRRXISLGNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C(=O)C=CC(=N4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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